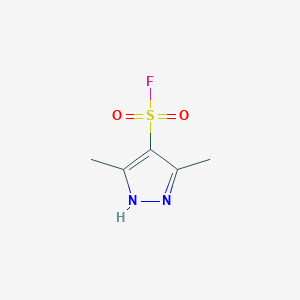![molecular formula C10H23NO2 B13259150 1-[(4-Methoxy-4-methylpentan-2-yl)amino]propan-2-ol](/img/structure/B13259150.png)
1-[(4-Methoxy-4-methylpentan-2-yl)amino]propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Methoxy-4-methylpentan-2-yl)amino]propan-2-ol is a chemical compound with the molecular formula C10H23NO2 and a molecular weight of 189.30 g/mol . This compound is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
The synthesis of 1-[(4-Methoxy-4-methylpentan-2-yl)amino]propan-2-ol involves several steps. One common method includes the reaction of 4-methoxy-4-methylpentan-2-amine with propylene oxide under controlled conditions . The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the desired product is obtained. Industrial production methods may involve bulk synthesis using similar reaction pathways but optimized for large-scale production .
Chemical Reactions Analysis
1-[(4-Methoxy-4-methylpentan-2-yl)amino]propan-2-ol undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as palladium on carbon, and specific temperature and pressure conditions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(4-Methoxy-4-methylpentan-2-yl)amino]propan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and for the preparation of various chemical derivatives.
Biology: The compound is utilized in studies involving enzyme interactions and protein binding.
Medicine: Research on this compound includes its potential use in drug development and pharmacological studies.
Industry: It is employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-[(4-Methoxy-4-methylpentan-2-yl)amino]propan-2-ol exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects . The exact molecular targets and pathways depend on the specific application and context of the research.
Comparison with Similar Compounds
1-[(4-Methoxy-4-methylpentan-2-yl)amino]propan-2-ol can be compared with other similar compounds, such as:
4-Methoxy-4-methylpentan-2-amine: A precursor in the synthesis of the target compound.
2-Amino-4-methylpentan-1-ol: Another compound with similar structural features and chemical properties.
1-[(4-Methoxy-4-methylpentan-2-yl)amino]-2-methylpropan-2-ol: A closely related compound with slight variations in its molecular structure.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties .
Properties
Molecular Formula |
C10H23NO2 |
|---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
1-[(4-methoxy-4-methylpentan-2-yl)amino]propan-2-ol |
InChI |
InChI=1S/C10H23NO2/c1-8(11-7-9(2)12)6-10(3,4)13-5/h8-9,11-12H,6-7H2,1-5H3 |
InChI Key |
APYLTZRCOXUMAB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C)(C)OC)NCC(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,8-Dioxa-2-azatricyclo[4.3.0.0,3,7]nonane](/img/structure/B13259074.png)


![[1-(5-Aminopentyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B13259090.png)
![4-[(3,5-Dimethylcyclohexyl)amino]pentan-1-ol](/img/structure/B13259097.png)

![2-Methyl-2-azabicyclo[2.2.2]octan-6-amine](/img/structure/B13259106.png)
![3-iodo-N-[(5-methylfuran-2-yl)methyl]aniline](/img/structure/B13259111.png)
![tert-Butyl 4-{5H,6H,7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine-1-carboxylate](/img/structure/B13259116.png)


![[2-(Cyclohexylamino)phenyl]methanol](/img/structure/B13259133.png)

![3-{[4-(Aminomethyl)phenyl]methoxy}-2,2-dimethylcyclobutan-1-one](/img/structure/B13259157.png)
